Allyl 2-bromo-2-methylpropionate physical properties
Allyl 2-bromo-2-methylpropionate physical properties
An In-Depth Technical Guide to Allyl 2-bromo-2-methylpropionate: Properties, Applications, and Experimental Considerations
Abstract
Allyl 2-bromo-2-methylpropionate is a bifunctional molecule of significant interest to researchers in polymer science, materials chemistry, and drug development. It uniquely combines a tertiary alkyl bromide, which serves as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP), with a terminal allyl group, which acts as a versatile handle for subsequent chemical modifications. This guide provides an in-depth analysis of its core physical and chemical properties, outlines its primary application in controlled radical polymerization, presents detailed protocols for its analytical characterization, and discusses essential safety and handling procedures. The synthesis of well-defined polymers with predetermined molecular weights and complex architectures is made possible by initiators like Allyl 2-bromo-2-methylpropionate, making it a cornerstone reagent for creating advanced materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1]
Introduction: A Bifunctional Reagent for Advanced Polymer Synthesis
In the pursuit of novel materials with precisely controlled properties, the methodologies for polymer synthesis have become increasingly sophisticated. Among the most powerful techniques is Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization method that enables the synthesis of polymers with predictable molecular weights, low dispersity, and complex architectures such as block and star polymers.[2] The success of ATRP is critically dependent on the choice of initiator.
Allyl 2-bromo-2-methylpropionate (ABMP) has emerged as a particularly valuable initiator due to its dual-functionality. The molecule is comprised of two key moieties:
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The Initiator Core: The 2-bromo-2-methylpropionate group provides a tertiary alkyl halide structure. The carbon-bromine bond in this configuration is sufficiently labile to be reversibly cleaved by a transition metal catalyst (typically copper-based), generating a radical that initiates polymerization.[][4]
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The Functional Handle: The allyl group (CH₂=CH-CH₂-) is a reactive alkene that typically remains intact during ATRP. Its presence provides a site for post-polymerization modification, allowing for the attachment of other molecules, cross-linking, or surface grafting through reactions like thiol-ene "click" chemistry.[1]
This combination allows scientists to first construct a well-defined polymer backbone and then functionalize it, opening avenues for creating tailored materials for specialized applications, particularly in the biomedical field.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of Allyl 2-bromo-2-methylpropionate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 40630-82-8 | [5][6] |
| Molecular Formula | C₇H₁₁BrO₂ | [5][6][7] |
| Molecular Weight | 207.07 g/mol | [5][7] |
| Appearance | Colorless liquid with a pungent odor | [8] |
| Density | 1.302 g/mL at 25 °C | [5] |
| Boiling Point | 50-51 °C at 12 mmHg | [5][6][8] |
| Refractive Index (n20/D) | 1.462 | [5][8] |
| Flash Point | 64 °C (147 °F) - Closed Cup | [5] |
| Vapor Pressure | 2.68 mmHg at 25 °C | [5][8] |
Solubility and Stability: While quantitative solubility data is not widely published, its chemical structure suggests it is soluble in a wide range of common organic solvents such as toluene, acetone, and ethyl acetate, which are frequently used for ATRP.[4] The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents to prevent unwanted side reactions.[9][10] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[10]
The Role of Allyl 2-bromo-2-methylpropionate in ATRP
The primary utility of this compound is as an initiator for ATRP. The process hinges on establishing a dynamic equilibrium between a small number of active, growing polymer chains (radicals) and a large majority of dormant chains.
Mechanism of Initiation: The process is initiated by the reaction of the initiator (R-X, in this case, ABMP) with a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This complex abstracts the bromine atom from the initiator, forming a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand). This radical then adds to a monomer unit, beginning the growth of the polymer chain. The key to control is the reverse reaction, where the higher oxidation state metal complex deactivates the growing radical chain, reforming a dormant species and the lower oxidation state catalyst. This reversible activation/deactivation cycle ensures a low concentration of active radicals at any given time, minimizing termination reactions.
Caption: ATRP initiation and propagation equilibrium using ABMP.
Post-Polymerization Modification via the Allyl Group
After synthesizing a polymer using ABMP as the initiator, each polymer chain will possess a terminal allyl group. This functionality is a gateway for a multitude of secondary modifications. A prevalent and highly efficient method is the photo-initiated thiol-ene reaction, a form of "click" chemistry. This reaction proceeds rapidly under mild conditions with high yield and tolerance to various functional groups.
Workflow for Thiol-Ene Modification:
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The allyl-terminated polymer is dissolved in a suitable solvent.
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A thiol-containing molecule (R-SH) of interest (e.g., a fluorescent dye, a bioactive peptide, a cross-linking agent) and a photoinitiator are added.
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The solution is irradiated with UV light, which cleaves the photoinitiator to generate radicals.
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These radicals abstract a hydrogen from the thiol, creating a thiyl radical (R-S•).
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The thiyl radical adds across the allyl double bond, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, propagating the chain reaction and resulting in a stable thioether linkage.
Caption: Workflow for post-polymerization functionalization.
Analytical Characterization Protocols
Verifying the purity and identity of the initiator is paramount for achieving controlled polymerization. The following are standard protocols for the characterization of Allyl 2-bromo-2-methylpropionate.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure and assess purity.
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Methodology:
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Prepare the sample by dissolving ~10-20 mg of Allyl 2-bromo-2-methylpropionate in ~0.6 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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-
Expected Results (¹H NMR):
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~5.9 ppm: A multiplet corresponding to the internal vinyl proton (-CH=CH₂).
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~5.3 ppm: Two distinct multiplets corresponding to the terminal vinyl protons (=CH₂).
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~4.6 ppm: A doublet corresponding to the allylic methylene protons (-O-CH₂-CH=).
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~1.9 ppm: A singlet corresponding to the six equivalent methyl protons (-C(CH₃)₂Br).
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-
Expected Results (¹³C NMR):
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Signals in the olefinic region (~118-132 ppm), an ester carbonyl signal (~171 ppm), signals for the oxygen-bound methylene and the quaternary carbon, and a signal for the methyl carbons.
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5.2. Infrared (IR) Spectroscopy
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Objective: To identify key functional groups.
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Methodology:
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Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Expected Results:
-
~1735 cm⁻¹: Strong absorbance from the ester carbonyl (C=O) stretch.
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~1645 cm⁻¹: Weak to medium absorbance from the alkene (C=C) stretch.
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~3080 cm⁻¹: C-H stretching from the alkene.
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~2980 cm⁻¹: C-H stretching from the alkane portions.
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~500-600 cm⁻¹: C-Br stretching.
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Safety, Handling, and Storage
Allyl 2-bromo-2-methylpropionate is an irritant and requires careful handling.[5][7] Adherence to safety protocols is essential to minimize risk.
6.1. Hazard Summary The compound is classified with the following GHS hazards.[6][7]
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin Irritant 2 |
| H319 | Causes serious eye irritation | Eye Irritant 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
6.2. Safe Handling Protocol
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Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors.[9] An eyewash station and emergency shower must be readily available.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[9]
-
Skin and Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9]
-
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[9]
6.3. Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[10]
Conclusion
Allyl 2-bromo-2-methylpropionate is a powerful and versatile tool for the modern polymer chemist. Its well-defined role as an ATRP initiator allows for the precise construction of polymer chains, while its integrated allyl functionality provides a platform for introducing a vast array of chemical features through post-polymerization modification. A comprehensive understanding of its physical properties, coupled with rigorous analytical verification and strict adherence to safety protocols, enables researchers to fully harness its potential in the development of advanced functional materials for the pharmaceutical and materials science industries.
References
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Gelest, Inc. (2009). Safety Data Sheet: ALLYL 2-BROMO-2-METHYLPROPIONATE. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 4). What Is Atom Transfer Radical Polymerization (ATRP)? [Video]. YouTube. Retrieved from [Link]
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Matyjaszewski, K., & Tsarevsky, N. V. (2009). Atom Transfer Radical Polymerization. Chemical Reviews, 109(11), 4904–5050. Retrieved from [Link]
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Gelest, Inc. (2017). Safety Data Sheet: ALLYL 2-BROMO-2-METHYLPROPIONATE. Retrieved from [Link]
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LookChem. (n.d.). Cas 40630-82-8, ALLYL 2-BROMO-2-METHYLPROPIONATE. Retrieved from [Link]
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Theato, P., & Sinnwell, S. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Polymers, 12(9), 1966. Retrieved from [Link]
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